molecular formula C7H11F2NO2 B1488276 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid CAS No. 1866733-82-5

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Cat. No. B1488276
CAS RN: 1866733-82-5
M. Wt: 179.16 g/mol
InChI Key: TWJXASLSHLMEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPP, is a novel amino acid derivative. It is available in the form of hydrochloride with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 .


Molecular Structure Analysis

The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is represented by the formula C7H12ClF2NO2 . The molecular weight of this compound is 179.16 g/mol. More detailed structural analysis would require additional resources or experimental data.

Scientific Research Applications

Environmental Degradation and Biodegradability

Polyfluoroalkyl chemicals, which may include structures similar to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, are widely used in industrial applications. Their degradation, particularly microbial degradation, is crucial for assessing environmental fate and effects. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the importance of understanding these pathways for environmental monitoring and assessment (Liu & Avendaño, 2013).

Purification and Separation Technologies

Innovative separation and purification techniques are essential for the recovery of valuable products from bioprocesses. Studies have explored the efficiency of various methods for the separation of carboxylic acids from aqueous solutions, including the use of organic solvents and supercritical fluids. These methodologies emphasize the need for environmentally friendly, non-toxic, and efficient separation processes, which are applicable to the purification of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Djas & Henczka, 2018).

Synthesis and Reactivity

The reactivity and synthesis of fluoroorganic compounds, including trifluoromethanesulfonic acid as a related example, have been extensively reviewed. Such acids are used in a variety of organic synthesis reactions due to their high protonating power and low nucleophilicity. These properties are crucial for generating cationic species from organic molecules, which is relevant for understanding the synthesis and reactivity of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Kazakova & Vasilyev, 2017).

Bioaccumulation Studies

The bioaccumulation potential of perfluoroalkyl acids, which may include compounds structurally related to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, has been critically reviewed. These studies compare perfluorinated compounds to regulatory criteria and persistent lipophilic compounds, highlighting the differences in partitioning behavior and bioaccumulation potential. Such research aids in understanding the environmental impact and regulations related to these substances (Conder et al., 2008).

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJXASLSHLMEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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